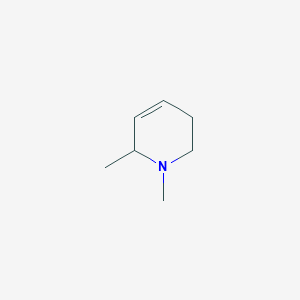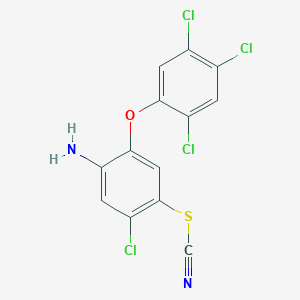
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and has been shown to have potential applications in various fields, including agriculture and medicine.
作用機序
The mechanism of action of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
生化学的および生理学的効果
Studies have shown that 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate can have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in nucleic acid biosynthesis, as mentioned above. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the replication of certain viruses.
実験室実験の利点と制限
One advantage of using 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate in lab experiments is its ability to selectively target certain cells, such as cancer cells. Additionally, it has been shown to have a relatively low toxicity in animal studies. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science and as a fluorescent probe. Finally, more research is needed to develop more efficient synthesis methods for 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate, which could increase its availability for scientific research.
合成法
The synthesis of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate involves the reaction of 2,4,5-trichlorophenol with thionyl chloride to form 2,4,5-trichlorophenyl chlorosulfite. This intermediate is then reacted with 4-amino-2-chlorophenol in the presence of potassium thiocyanate to yield 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate.
科学的研究の応用
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate has been extensively studied for its potential applications in various scientific fields. In agriculture, it has been shown to be effective in controlling the growth of weeds and pests. In medicine, it has been investigated for its potential anticancer and antiviral properties. Additionally, it has been studied for its use in materials science and as a fluorescent probe.
特性
CAS番号 |
13997-29-0 |
|---|---|
製品名 |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
分子式 |
C13H6Cl4N2OS |
分子量 |
380.1 g/mol |
IUPAC名 |
[4-amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H6Cl4N2OS/c14-6-1-8(16)11(3-7(6)15)20-12-4-13(21-5-18)9(17)2-10(12)19/h1-4H,19H2 |
InChIキー |
KPNRBRAYWRNRPO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
正規SMILES |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
同義語 |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




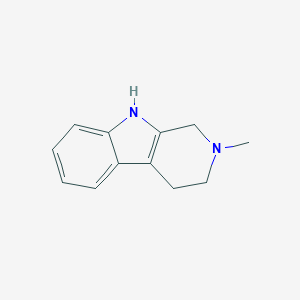
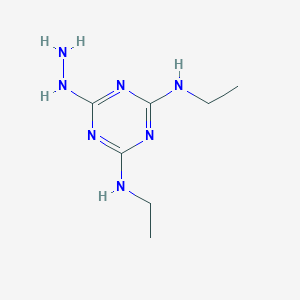
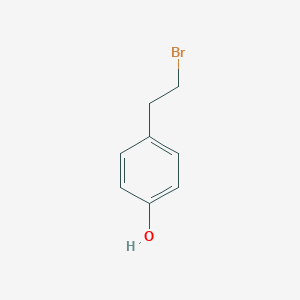
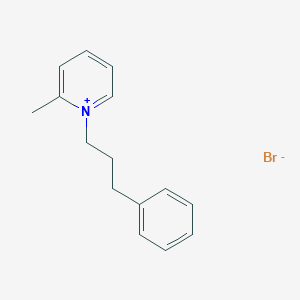
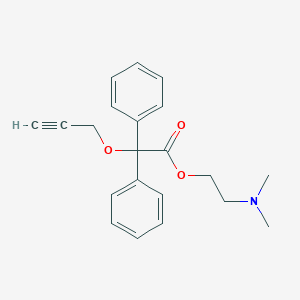
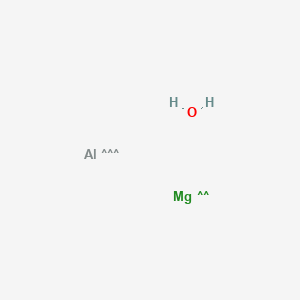
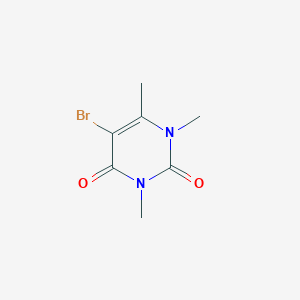
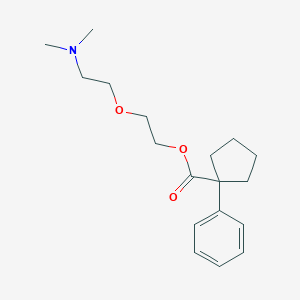
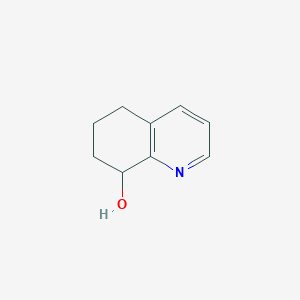
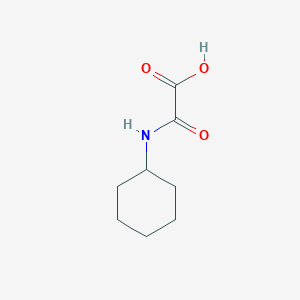
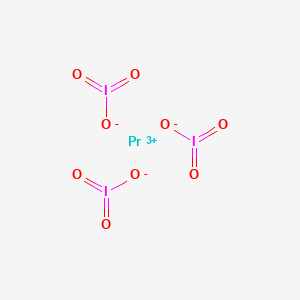
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
